molecular formula C26H24Cl2P2Pd B1278890 [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) CAS No. 19978-61-1

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

Cat. No. B1278890
CAS RN: 19978-61-1
M. Wt: 575.7 g/mol
InChI Key: LDJXFZUGZASGIW-UHFFFAOYSA-L
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Description

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is a chemical compound that has been the subject of various studies due to its potential applications in catalysis and organic synthesis. The compound features a palladium center coordinated to two chlorine atoms and a bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe), which is known for its ability to stabilize metal centers and facilitate various chemical transformations .

Synthesis Analysis

The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been reported through a two-step reaction route starting with triphenylphosphine and 1,2-dichloroethane. The resulting dppe is then reacted with a palladium salt to yield the title compound with a high yield of 80% . This method is notable for its simplicity and efficiency.

Molecular Structure Analysis

The molecular structure of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been characterized by various spectroscopic methods, including infrared spectroscopy and NMR. The compound exhibits a slightly distorted square planar geometry around the palladium center, with a P-Pd-P angle of approximately 85°. The chloro bridges in the related binuclear complex are symmetrical and normal, with a Pd-Cl distance of about 2.414(3) Å .

Chemical Reactions Analysis

The reactivity of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been explored in various contexts. For instance, it can react with an equimolar amount of silver perchlorate to form a binuclear complex . Additionally, dppe ligands have been shown to participate in bridge-splitting reactions with platinum complexes, leading to the formation of monodentate and bidentate sigma-N complexes . These studies highlight the versatility of dppe as a ligand in facilitating different types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) and related complexes have been extensively studied. The compound and its derivatives are characterized by their crystal structures, which have been determined by X-ray crystallography. For example, the related rhodium complex with a bidentate diphosphine ligand exhibits a square-planar coordination and a staggered conformation about the CH2-CH2 bond . The flexibility of the diphosphine ligand is a key factor in the structural and reactivity patterns observed in these complexes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Kumar, Singh, Yang, and Drake (1998) explored the synthesis of a binuclear complex formed by reacting [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) with silver perchlorate. This study provided insights into the crystal structure, revealing symmetrical chloro bridges and a slightly distorted square planar environment around palladium (Kumar et al., 1998).

Catalytic Applications

  • Denis, Weyland, Paul, and Lapinte (1997) demonstrated the use of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) in catalyzing the coupling of iron σ-metalla-alkynes with aryl halides (Denis et al., 1997).
  • Wu Yuan-xin (2013) investigated the application of Pd-Diphenylphosphino complexes, including [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), in synthesizing diphenyl carbonate through catalytic oxidation of phenol (Wu, 2013).

Synthesis of Benzimidazoles

  • Li, Hu, Tong, Pan, Miao, and Han (2016) utilized [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) as an effective catalyst for the synthesis of 2-substituted benzimidazoles via a hydrogen-transfer strategy (Li et al., 2016).

Synthesis and Characterization

  • Jiang-tao (2007) conducted a study on the synthesis and characterization of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), detailing the preparation and analytical techniques used (Jiang-tao, 2007).

Regioselective Addition Reactions

  • Nune and Tanaka (2007) explored how the Palladium-1,2-bis(diphenylphosphino)ethane complex catalyzes regioselective Markovnikov addition of ethyl phenylphosphinate to terminal alkynes in toluene (Nune & Tanaka, 2007).

Safety And Hazards

“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation as well as serious eye irritation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJXFZUGZASGIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454105
Record name Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

CAS RN

19978-61-1
Record name Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis-(diphenylphosphino)ethanepalladium(II)dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Tabrizi, H Chiniforoshan - Dalton Transactions, 2017 - pubs.rsc.org
New multinuclear gold(III), palladium(II) pincer complexes containing bis(diphenylphosphino) ferrocene/non-ferrocene ligands of formula [(L)Au(μ2–η2-CS3)Pd(dppf)](PF6)2, 1, and [(L)…
Number of citations: 21 pubs.rsc.org
CM Forrest - 2015 - search.proquest.com
Ligand K-edge X-ray absorption spectroscopy (XAS) is an analytical tool that can be utilized in order to determine how electrons are shared between atoms. While the technique can be …
Number of citations: 0 search.proquest.com
SY Zhang, MT Wang, QH Liu, BW Hu, Q Chen… - Physical Chemistry …, 2011 - pubs.rsc.org
To overcome the separation difficulty of the palladium-based homogeneous catalyst, the palladium complex can be anchored on various supports such as silica. However, it is difficult to …
Number of citations: 6 pubs.rsc.org
DQ DQ - scholar.archive.org
Palladium system always have a small indirect spin-spin coupling 1 J (105 Pd, 31 P) between 105 Pd and 31 P. Thus we have to consider the effect of 1 J (105 Pd, 31 P). The simulation …
Number of citations: 0 scholar.archive.org
HX Wei, SH Kim, G Li - Tetrahedron, 2001 - Elsevier
Transition metal–ligand complex-catalyzed regio- and stereoselective aminohalogenation of cinnamic esters has been developed using p-TsNCl 2 as the nitrogen and chlorine sources. …
Number of citations: 95 www.sciencedirect.com
M Nihei, M Kurihara, J Mizutani… - Journal of the American …, 2003 - ACS Publications
A versatile synthetic method of azo-conjugated metalladithiolenes was developed, and new complexes with various central metals and substituent groups were synthesized. Molecular …
Number of citations: 87 pubs.acs.org
Z Zhong, A Ikeda, M Ayabe, S Shinkai… - The Journal of …, 2001 - ACS Publications
To construct calixarene-based molecular capsules utilizing the pyridyl−Pd(II) interaction, reactions of cone-pyridylcalix[4]arene 3, cone-pyridylcalix[5]arene 13, and cone-pyridylcalix[4]…
Number of citations: 88 pubs.acs.org
M Risi - 2020 - researchcommons.waikato.ac.nz
The coordination chemistry of both square-planar and piano-stool metal complexes derived from an array of disubstituted sulfonylthiourea ligands with the d⁸ and d⁶ transition metal …
Number of citations: 0 researchcommons.waikato.ac.nz
J Zhang - 2018 - books.google.com
Alzheimer’s disease (AD) is characterized by two main protein aggregate hallmarks in the brain: extracellular deposition of the amyloid-?(A?) in senile plaques and intracellular …
Number of citations: 1 books.google.com
WS Choi, DY Jang, SW Nam, JY Eo… - Applied Biological …, 2008 - koreascience.kr
Coenzyme $ Q_ {10} $ and six derivatives of coenzyme Qn were synthesized and tested for their inhibitory effects on melanogenesis occurred in murine melanoma (B16/F1) cells and …
Number of citations: 2 koreascience.kr

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